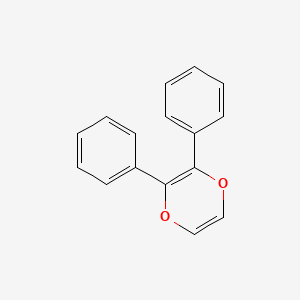2,3-Diphenyl-1,4-dioxine
CAS No.: 63028-26-2
Cat. No.: VC19425944
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63028-26-2 |
|---|---|
| Molecular Formula | C16H12O2 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 2,3-diphenyl-1,4-dioxine |
| Standard InChI | InChI=1S/C16H12O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H |
| Standard InChI Key | GJXOQWKOTPRJET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC=CO2)C3=CC=CC=C3 |
Introduction
Structural and Nomenclature Overview
2,3-Diphenyl-1,4-dioxine (CHO) belongs to the dioxine family, which consists of a six-membered ring containing two oxygen atoms at the 1- and 4-positions. Unlike its saturated counterpart, 1,4-dioxane, the dioxine ring incorporates conjugated double bonds, leading to a planar or slightly distorted geometry depending on substituents . The phenyl groups at the 2- and 3-positions introduce steric effects and influence electronic conjugation.
Key structural features include:
-
Bond lengths: The endocyclic C–O bonds in dioxine derivatives typically range from 1.393–1.413 Å, while C=C bonds measure approximately 1.332–1.335 Å .
-
Conformation: Substituents like phenyl groups can force the dioxine ring into nonplanar conformations. For example, dimethyl 2,6-diphenyl-1,4-dioxine-3,5-dicarboxylate adopts a boat conformation due to steric hindrance .
Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis of 2,3-diphenyl-1,4-dioxine derivatives often involves acid-catalyzed cyclization or condensation reactions. A notable method for related tetraphenyl-1,4-dioxin involves:
-
Dimerization: Reaction of substituted benzils with HCl in methanol to form methoxy-substituted dimers.
-
Cyclization: Refluxing intermediates in acetic anhydride with p-TsOH to yield the dioxine core .
For 2,3-diphenyl-1,4-dioxane (the saturated analog), synthesis methods include trans-2,3-diphenyl-[1, dioxane formation via acid-mediated cyclization of diols .
Crystallographic Insights
X-ray diffraction studies of tetraphenyl-1,4-dioxin reveal a near-planar dioxine core with phenyl rings oriented perpendicularly. In contrast, dimethyl 2,6-diphenyl-1,4-dioxine-3,5-dicarboxylate exhibits a boat conformation, highlighting the impact of substituents on ring geometry .
Physical and Chemical Properties
The following table summarizes key physicochemical properties of 2,3-diphenyl-1,4-dioxane, its saturated analog, based on experimental data :
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 240.297 g/mol |
| Density | 1.107 g/cm³ |
| Boiling Point | 362.2°C at 760 mmHg |
| Flash Point | 189.4°C |
| Vapor Pressure | 4.1 × 10 mmHg at 25°C |
| Refractive Index | 1.563 |
For the unsaturated 2,3-diphenyl-1,4-dioxine, analogous properties are inferred from tetraphenyl derivatives, though experimental data specific to the diphenyl variant remain scarce .
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
-
H NMR: Protons on the dioxine core resonate in the aromatic region (δ 6.5–7.5 ppm), while phenyl protons appear as multiplet signals.
-
C NMR: The dioxine carbons exhibit signals near 136 ppm, indicative of non-aromatic character .
Infrared (IR) Spectroscopy
IR spectra of dioxine derivatives show strong absorptions for C–O–C stretching (1,100–1,250 cm) and aromatic C=C bonds (1,450–1,600 cm) .
Optical Properties and Applications
Aggregation-Induced Emission (AIE) and Quenching (ACQ)
Despite structural similarities to AIE-active compounds like 2,3,5,6-tetraphenylpyrazine, 2,3-diphenyl-1,4-dioxine derivatives exhibit aggregation-caused quenching (ACQ). In tetrahydrofuran (THF)/water mixtures, fluorescence intensity decreases with increasing water content due to π–π stacking and non-radiative decay pathways .
Comparative Analysis with Pyranone Derivatives
2,3,4,5-Tetraphenyl-4H-pyran-4-one (TPPO), a planar analog, also demonstrates ACQ behavior. This contrasts with AIE-active systems, underscoring the role of conjugation and substituent geometry in optical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume